Propargyl-PEG17-methane is a specialized compound that belongs to the class of polyethylene glycol derivatives, particularly utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a propargyl group, which is an alkyne derivative, and is characterized by its ability to engage in click chemistry reactions, making it valuable for bioconjugation applications. The chemical structure of Propargyl-PEG17-methane is represented by the molecular formula and has been assigned the Chemical Abstracts Service number 77078252 .
Propargyl-PEG17-methane is classified under PROTAC linkers, which are essential for the development of targeted protein degradation strategies. These linkers facilitate the formation of stable connections between target proteins and E3 ligases, thereby promoting ubiquitination and subsequent degradation of specific proteins within cells. The compound's classification as a click chemistry reagent stems from its reactivity with azide-containing compounds, allowing for efficient conjugation processes .
The synthesis of Propargyl-PEG17-methane typically involves several steps that can include:
The molecular structure of Propargyl-PEG17-methane consists of a polyethylene glycol backbone (with 17 ethylene glycol units) attached to a propargyl moiety. This structure provides both hydrophilicity from the polyethylene glycol segment and reactivity from the propargyl group.
Propargyl-PEG17-methane participates in several types of chemical reactions:
The mechanism of action for Propargyl-PEG17-methane primarily revolves around its role in facilitating targeted protein degradation through PROTAC technology:
This process underscores its significance in drug discovery and therapeutic development aimed at modulating protein levels within cells .
Propargyl-PEG17-methane exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for various biochemical applications, especially in drug formulation and bioconjugation .
Propargyl-PEG17-methane has significant applications in various scientific fields:
These applications highlight its importance in advancing biomedical research and therapeutic strategies aimed at precision medicine .
Propargyl-PEG17-methane (CAS#: 2169967-47-7 or 146185-77-5) is a polyethylene glycol (PEG)-based linker compound with the molecular formula C36H70O17 and a molecular weight of 774.93 g/mol [1] [8]. Its structure features a terminal alkyne group (propargyl group, -CH2-C≡CH) attached to a 17-unit PEG chain, formally known as 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-heptadecaoxatripentacont-52-yne [3] [8]. The propargyl group enables "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the extended PEG spacer provides hydrophilicity, solubility, and biocompatibility [1] [7].
Table 1: Key Physicochemical Properties of Propargyl-PEG17-methane
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C36H70O17 | High-resolution MS |
Molecular Weight | 774.93 g/mol | Calcd. exact mass: 774.461 |
Density | 1.1 ± 0.1 g/cm³ | Experimental |
Boiling Point | 714.3 ± 55.0 °C | At 760 mmHg |
Flash Point | 242.0 ± 31.4 °C | Standard test |
Storage Conditions | -20°C | Manufacturer recommendation |
Table 2: Comparison of Propargyl-PEGn Compounds
Compound | PEG Units | MW (g/mol) | Key Applications | Reference |
---|---|---|---|---|
Propargyl-PEG17-methane | 17 | 774.93 | PROTACs, bioconjugation spacers | [1] [3] |
m-PEG12-Propargyl | 12 | 554.67 | Solubility enhancement | [3] |
m-PEG9-Propargyl | 9 | 422.51 | Peptide conjugation | [3] |
m-PEG4-Propargyl | 4 | 246.30 | Small molecule linkers | [3] |
The development of Propargyl-PEG17-methane emerged from two key advancements: (1) the refinement of PEGylation techniques in the 1990s, and (2) the revolutionary "click chemistry" concept introduced by Sharpless et al. in the early 2000s [7]. PEG-based linkers gained prominence due to PEG's FDA-approved status for human use, low immunogenicity, and ability to confer water solubility to hydrophobic compounds [7]. The specific incorporation of the propargyl group addressed the need for bioorthogonal reactions that could proceed under physiological conditions without interfering with biological functionalities [7] [9].
Commercial availability of Propargyl-PEG17-methane began around 2015–2017, coinciding with the rise of targeted protein degradation therapeutics. Its synthesis typically follows a modular approach:
The CAS registry (2169967-47-7 and 146185-77-5) formalized its identity around 2017–2018, enabling standardized use in pharmaceutical R&D [1] [8].
Propargyl-PEG17-methane serves as a critical linker in PROTAC synthesis, connecting E3 ubiquitin ligase ligands to target protein binders [1] [2]. Its 17-unit PEG chain provides an optimal spacer length (~7.5 nm) that enables:
Table 3: Propargyl-PEG17-methane in PROTAC Development
Role | Mechanistic Contribution | Outcome |
---|---|---|
Click chemistry handle | CuAAC reaction with azide-functionalized ligands | Rapid, high-yield conjugation (>95%) |
Hydrophilic spacer | Increases hydrodynamic radius | Enhanced bioavailability and tissue penetration |
Conformational flexibility | 17-ethylene oxide units provide rotational freedom | Optimal positioning of E3 ligase and target |
The compound enables site-specific conjugation of payloads to biomolecules:
The PEG spacer in Propargyl-PEG17-methane facilitates:
Table 4: Commercial Supply Specifications
Supplier | Catalog # | Purity | Available Sizes | Price Range |
---|---|---|---|---|
MedChemExpress | HY-140062 | >95% | 25 mg, 50 mg, 100 mg | Quote-based |
AxisPharm | AP12340 | ≥95% | 250 mg, 500 mg, 1 g | $220–$550 |
Propargyl-PEG17-methane enables the creation of imaging agents:
The extended PEG chain minimizes non-specific binding in these applications, reducing background noise in imaging assays [3] [7].
Concluding Remarks
Propargyl-PEG17-methane exemplifies the convergence of polymer chemistry and bioorthogonal reactions in modern drug development. Its dual functionality—combining the biocompatibility of PEG with the versatile reactivity of the propargyl group—has established it as an indispensable tool in PROTAC design, targeted drug delivery, and precision bioconjugation. As therapeutic paradigms evolve toward more complex biomolecular architectures, this compound will continue enabling innovations in spatially controlled molecular assembly.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7